L-Alanyl-L-phenylalanyl-N-(di-1H-imidazoL-2-ylmethyl)-glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Alanyl-L-phenylalanyl-N-(di-1H-imidazoL-2-ylmethyl)-glycinamide: is a synthetic peptide compound Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-phenylalanyl-N-(di-1H-imidazoL-2-ylmethyl)-glycinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Coupling Reaction: Each amino acid is activated and coupled to the growing chain.
Deprotection: Removal of protecting groups to expose reactive sites for the next coupling.
Cleavage: The final peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
L-Alanyl-L-phenylalanyl-N-(di-1H-imidazoL-2-ylmethyl)-glycinamide: can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using reagents like hydrogen peroxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, using reagents like sodium borohydride.
Substitution: Replacement of one functional group with another, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
L-Alanyl-L-phenylalanyl-N-(di-1H-imidazoL-2-ylmethyl)-glycinamide:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling.
Medicine: Explored for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of peptide-based materials and sensors.
Wirkmechanismus
The mechanism of action of L-Alanyl-L-phenylalanyl-N-(di-1H-imidazoL-2-ylmethyl)-glycinamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism would depend on the specific biological context and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Alanyl-L-phenylalanyl-glycinamide: A simpler peptide with similar amino acid composition.
L-Alanyl-L-phenylalanyl-N-(methyl)-glycinamide: A derivative with a different substituent on the glycinamide moiety.
Uniqueness
L-Alanyl-L-phenylalanyl-N-(di-1H-imidazoL-2-ylmethyl)-glycinamide: is unique due to the presence of the di-1H-imidazoL-2-ylmethyl group, which may confer specific binding properties and biological activities not seen in simpler peptides.
Eigenschaften
Molekularformel |
C21H26N8O3 |
---|---|
Molekulargewicht |
438.5 g/mol |
IUPAC-Name |
(2S)-N-(2-amino-2-oxoethyl)-2-[[(2S)-2-aminopropanoyl]amino]-N-[bis(1H-imidazol-2-yl)methyl]-3-phenylpropanamide |
InChI |
InChI=1S/C21H26N8O3/c1-13(22)20(31)28-15(11-14-5-3-2-4-6-14)21(32)29(12-16(23)30)17(18-24-7-8-25-18)19-26-9-10-27-19/h2-10,13,15,17H,11-12,22H2,1H3,(H2,23,30)(H,24,25)(H,26,27)(H,28,31)/t13-,15-/m0/s1 |
InChI-Schlüssel |
QJBSTAQZCQNEPZ-ZFWWWQNUSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N(CC(=O)N)C(C2=NC=CN2)C3=NC=CN3)N |
Kanonische SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N(CC(=O)N)C(C2=NC=CN2)C3=NC=CN3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.